The synthesis of XL-418 involves several steps that utilize advanced organic chemistry techniques. While specific detailed protocols for XL-418's synthesis are not extensively documented in public literature, it typically follows a multi-step synthetic route common to small molecule inhibitors.
Technical details regarding the specific steps and conditions used in the synthesis of XL-418 remain proprietary to the developing pharmaceutical companies .
XL-418's molecular structure can be elucidated through various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.
The molecular structure analysis typically involves:
XL-418 participates in various chemical reactions primarily through its interactions with target kinases. The key reactions include:
Technical details about these reactions can be explored through biochemical assays that measure kinase activity in the presence of XL-418 compared to control conditions .
XL-418 exerts its pharmacological effects through a well-defined mechanism of action:
Data from preclinical studies indicate that this dual inhibition can lead to reduced tumor growth rates and enhanced apoptosis in cancer cells .
The physical and chemical properties of XL-418 are crucial for understanding its behavior in biological systems:
These properties influence how XL-418 is formulated for clinical use and its pharmacokinetic profile .
XL-418 has significant potential applications in scientific research and clinical settings:
Ongoing clinical trials aim to further elucidate its efficacy and safety profile in human subjects suffering from advanced solid tumors .
XL-418 (C₂₆H₃₂BrF₃N₈O) is an investigational small-molecule compound developed as a targeted anticancer agent. It functions as a dual inhibitor of key signaling kinases downstream of the phosphoinositide 3-kinase (PI3K) pathway, which is frequently hyperactivated in human malignancies. Designed to disrupt oncogenic signaling cascades, XL-418 represents a rational approach to overcoming tumor cell survival and chemotherapy resistance mechanisms [1] [6].
XL-418 possesses a defined molecular architecture with an exact mass of 608.1835 Da (monoisotopic) and a molecular weight of 609.50 g/mol. Elemental composition analysis confirms the following distribution:
The compound is identified by several key chemical identifiers:
Table 1: Molecular Identity of XL-418
Property | Identifier |
---|---|
Empirical Formula | C₂₆H₃₂BrF₃N₈O |
Exact Mass | 608.1835 Da |
CAS Registry Number | 871343-09-8 |
DrugBank Accession Number | DB05204 |
Synonyms | EXEL-9418; XL418; X-418 |
XL-418 features a multi-ring system with distinct functional domains:
Computational analysis predicts moderate lipophilicity (cLogP ≈ 5.2) and a collision cross-section (CCS) of 234.7 Ų for the [M+H]+ adduct. The molecule contains no chiral centers, eliminating concerns about stereoisomerism. X-ray crystallography data remains unavailable, but structural modeling confirms planar conformation of the pyrazolopyrimidine system facilitates ATP-binding pocket insertion [3] [9].
Table 2: Structural and Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Topology | Planar heterocyclic core with flexible chains |
Stereoisomers | None (achiral) |
Predicted cLogP | 5.2 |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 9 |
Rotatable Bonds | 8 |
Aqueous Solubility | Soluble in DMSO; insoluble in water |
XL-418 is pharmacologically classified as a dual protein kinase inhibitor with primary activity against:
Mechanistically, XL-418 competes with ATP for binding at the catalytic cleft of these kinases. Its pyrazolopyrimidine core mimics the purine ring of ATP, forming hydrogen bonds with hinge region residues. The bromine atom at the C3 position extends into a hydrophobic pocket, enhancing binding affinity. Inhibition of AKT and S6K simultaneously disrupts the PI3K/AKT/mTOR signaling axis at two critical nodes, potentially overcoming compensatory feedback activation observed with single-agent targeting [1] [5] [6].
Table 3: Kinase Inhibition Profile and Therapeutic Context
Target | Classification | Role in Oncogenesis | Inhibition Consequence |
---|---|---|---|
AKT (PKB) | AGC kinase family | Cell survival, proliferation, metabolism | Apoptosis induction |
S6K (p70S6K) | AGC kinase family | Protein translation, cell growth | Inhibition of ribosome biogenesis |
BTK* | Tec kinase family | B-cell receptor signaling | Potential immunomodulatory effects |
Note: BTK inhibition was identified in computational studies but not primarily characterized [1] [7].
The compound's preclinical efficacy demonstrated tumor growth suppression in adenocarcinoma models (breast, lung) and synergistic enhancement of apoptosis when combined with receptor tyrosine kinase inhibitors (e.g., EGFR/HER2/VEGFR inhibitors) [6]. Despite promising mechanistic rationale, clinical development was suspended during Phase I trials for solid tumors, though specific discontinuation reasons remain undisclosed in public domains [1] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7